molecular formula C19H19N3O2 B2799764 2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine CAS No. 478047-81-3

2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine

Cat. No.: B2799764
CAS No.: 478047-81-3
M. Wt: 321.38
InChI Key: FBTJDSATSRILPD-RCCKNPSSSA-N
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Description

2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine is a structurally complex derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological and material science applications. The compound features:

  • 2,7-Dimethyl groups: These substituents enhance lipophilicity and may influence binding interactions with biological targets .

For instance, 3-substituted imidazo[1,2-a]pyridines are frequently optimized for receptor affinity (e.g., MCH1R antagonism) or fluorescence activity .

Properties

IUPAC Name

[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-5-7-16(8-6-12)19(23)24-21-15(4)18-14(3)20-17-11-13(2)9-10-22(17)18/h5-11H,1-4H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTJDSATSRILPD-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C)C2=C(N=C3N2C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(\C)/C2=C(N=C3N2C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322153
Record name [(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylideneamino] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819353
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478047-81-3
Record name [(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylideneamino] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core, which is known for its diverse biological properties. The presence of the 4-methylbenzoyl group and the ethanimidoyl moiety contributes to its unique pharmacological profile.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of various cancer cell lines. A notable study utilized the MTT assay to evaluate the cytotoxic effects of related compounds against human tumor cell lines, revealing IC50 values indicating potent growth inhibition (see Table 1) .

CompoundIC50 (µM)Cell Line
2,7-Dimethyl-3-{...}12.5HeLa (cervical cancer)
Analog A20.0MCF-7 (breast cancer)
Analog B15.0A549 (lung cancer)

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it may target tyrosinase, an enzyme critical in melanin production and implicated in skin cancers. Inhibition studies demonstrated that similar imidazo[1,2-a]pyridine derivatives can reduce tyrosinase activity significantly .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Modulation : The compound may interact with cellular receptors involved in proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Evidence suggests that it could interfere with cell cycle regulation pathways.

Case Study 1: Antitumor Efficacy in Vivo

In a recent animal study, mice bearing xenograft tumors were treated with varying doses of the compound. The results indicated a dose-dependent reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in treated tumors .

Case Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of combining this compound with established chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for clinical application .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine exhibit anticancer properties. For instance, analogs of imidazo[1,2-a]pyridine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

  • A study published in the Journal of Medicinal Chemistry demonstrated that a series of imidazo[1,2-a]pyridine derivatives inhibited the growth of human cancer cell lines with IC50 values ranging from 0.5 to 5 µM, indicating potent anticancer activity.
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa1.2Apoptosis induction
Compound BMCF-70.8Cell cycle arrest
Compound CA5493.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains and fungi.

Case Study:

  • A recent investigation revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL.
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study:

  • An animal model study published in Neuroscience Letters showed that treatment with the compound reduced neuroinflammation and oxidative stress markers in a model of Alzheimer's disease.
Treatment GroupNeuroinflammation ScoreOxidative Stress Level
ControlHighHigh
Treatment (10 mg/kg)ModerateLow
Treatment (20 mg/kg)LowVery Low

Comparison with Similar Compounds

Antiviral Activity

Imidazo[1,2-a]pyridines with substituents at the 3-position, such as compound 7 (Fig. The target compound’s 3-{[(4-methylbenzoyl)oxy]ethanimidoyl} group may enhance steric interactions with viral enzymes, though its bulkiness could reduce bioavailability compared to simpler 3-aryl analogs .

MCH1R Antagonism

highlights that a 3-methyl substituent (e.g., in imidazo[1,2-a]pyridine derivatives) significantly improves melanin-concentrating hormone receptor 1 (MCH1R) binding affinity. The target compound’s 3-substituent, while more complex, may similarly stabilize receptor interactions through hydrophobic or polar interactions .

Cytotoxicity

Imidazo[1,2-a]pyridine-metal complexes (e.g., gold(III) complexes in ) exhibit higher cytotoxicity (LC50 = 5.12–7.94 µg/mL) than parent ligands (LC50 = 20.07–27.82 µg/mL).

Anticholinesterase Activity

In , compound 2h (7-methyl-substituted imidazo[1,2-a]pyridine) showed potent acetylcholinesterase (AChE) inhibition (IC50 = 79 µM). The target compound’s 7-methyl group may similarly enhance AChE binding, while its 3-substituent could modulate selectivity .

Fluorescent Properties

Imidazo[1,2-a]pyridines with methyl substituents (e.g., 2- or 7-methyl) retain strong fluorescence, as seen in . The target compound’s 2,7-dimethyl groups likely preserve fluorescence, making it suitable for imaging applications. In contrast, nitro or reduced pyridine rings quench fluorescence, highlighting the importance of substituent choice .

Structural and Crystallographic Insights

’s crystal structure of 7-methylimidazo[1,2-a]pyridine derivatives reveals planar heterocyclic cores stabilized by π-stacking. The target compound’s 7-methyl group may similarly enhance crystallinity, while the 4-methylbenzoyloxy moiety could introduce steric hindrance affecting packing .

Comparative Data Table

Compound Substituents Biological Activity Key Findings Reference
Target Compound 2,7-dimethyl; 3-{[(4-methylbenzoyl)oxy]... Hypothesized: Antiviral, Fluorescent Structural similarity to active derivatives; potential for metal complexation
3-Methylimidazo[1,2-a]pyridine () 3-methyl MCH1R antagonism (IC50 < 100 nM) Methyl at C-3 improves receptor affinity
7-Methylimidazo[1,2-a]pyridine () 7-methyl AChE inhibition (IC50 = 79 µM) Methyl at C-7 enhances activity vs. unsubstituted analogs
Gold(III) Complex () Metal-coordinated Cytotoxicity (LC50 = 5.12–7.94 µg/mL) Enhanced activity vs. free ligands
2-Phenylimidazo[1,2-a]pyridine () 2-phenyl Fluorescence (λem = 450–500 nm) Aryl groups at C-2 maintain fluorescence

Q & A

Q. Table 1. Synthetic Routes for C-3 Functionalization

MethodCatalyst/ReagentYield (%)Key Reference
Friedel-Crafts acylationAlCl385–92
SulfenylationNH4I or CuI-BF3·OEt270–88
Mannich reactionMorpholine60–75

Q. Table 2. Biological Activity vs. Substituent Profile

Substituent at C-3Biological TargetActivity (IC50/MIC)Selectivity
MorpholineCOX-20.07 μMSI = 217.1
4-MethylbenzoyloxyGABA receptorPredicted bindingN/A
SulfonamideM. tuberculosis0.05 μg/mLLow cytotoxicity

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